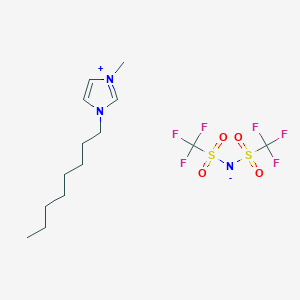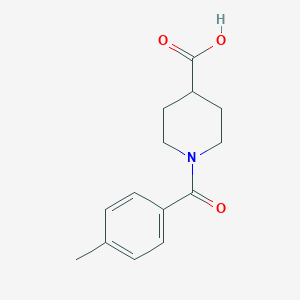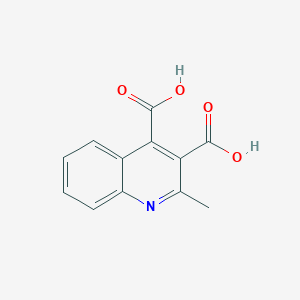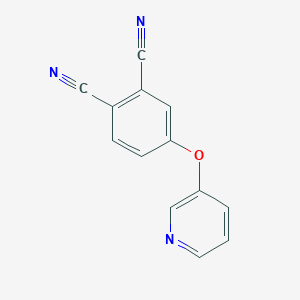![molecular formula C27H22N2O2 B186282 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide CAS No. 5746-77-0](/img/structure/B186282.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide, also known as DMNQ, is a synthetic compound that has gained attention in scientific research due to its unique properties. DMNQ belongs to the class of quinone compounds and is widely used in biochemical and physiological studies.
Wirkmechanismus
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide generates ROS by undergoing a redox cycling reaction that involves the transfer of electrons between N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide and other molecules. This process leads to the formation of superoxide radicals, hydrogen peroxide, and other ROS, which can cause oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has been shown to induce oxidative stress and apoptosis in various cell types. It has also been reported to activate various signaling pathways that are involved in inflammation and cell growth. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has been used to study the effects of oxidative stress on mitochondrial function, DNA damage, and protein oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has several advantages as a research tool, including its ability to generate ROS in cells, its stability, and its ease of use. However, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide also has limitations, including its potential toxicity, the need for careful handling, and its potential to interfere with other cellular processes.
Zukünftige Richtungen
There are several future directions for research involving N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide. One area of interest is the development of new methods for the synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide and related compounds. Another area of interest is the investigation of the effects of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide on specific cellular processes and signaling pathways. Additionally, the potential therapeutic applications of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide and related compounds in the treatment of various diseases and conditions are also worth exploring.
Synthesemethoden
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methylnaphthalene with 3-amino-5,7-dimethyl-1,3-benzoxazole followed by carboxylation. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has been extensively used in scientific research due to its ability to generate reactive oxygen species (ROS) in cells, which can lead to oxidative stress. This property has been utilized in various studies to investigate the role of oxidative stress in various biological processes such as apoptosis, inflammation, and aging. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide has also been used as a redox cycling agent to study the mechanism of action of various enzymes and proteins.
Eigenschaften
CAS-Nummer |
5746-77-0 |
|---|---|
Produktname |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide |
Molekularformel |
C27H22N2O2 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H22N2O2/c1-16-13-17(2)25-24(14-16)29-27(31-25)22-9-6-10-23(18(22)3)28-26(30)21-12-11-19-7-4-5-8-20(19)15-21/h4-15H,1-3H3,(H,28,30) |
InChI-Schlüssel |
AOSBITSJRKMDFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4)C)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



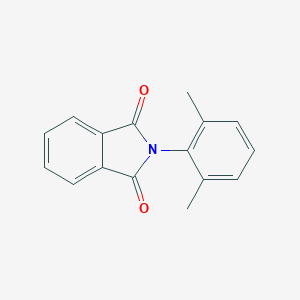
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
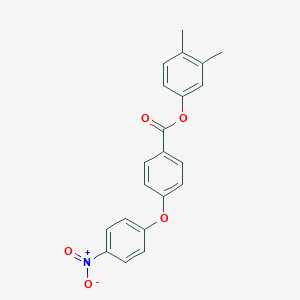
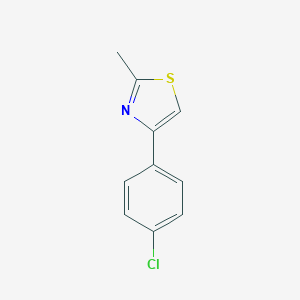
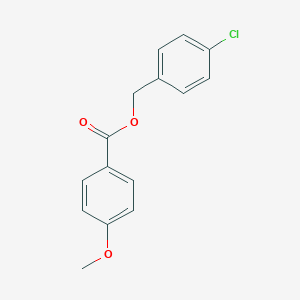
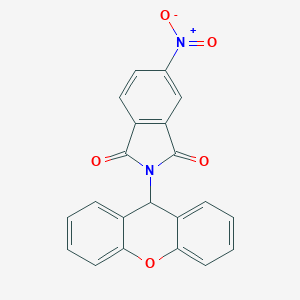
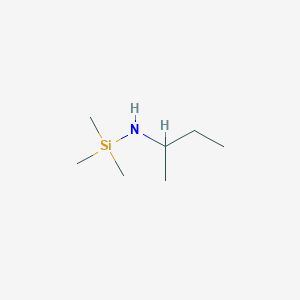
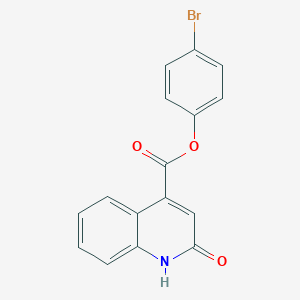
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)
